tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate: is a synthetic organic compound belonging to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-bromoazetidine-1-carboxylate with a cyanomethylene reagent under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired azetidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound can be used to study the interactions of azetidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for creating high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate is unique due to its specific substitution pattern and electronic properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h4-6H,8-9H2,1-3H3/b5-4+ |
InChI Key |
ABODHCXREQVSBM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C/C=C/C#N)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC=CC#N)C1 |
Origin of Product |
United States |
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